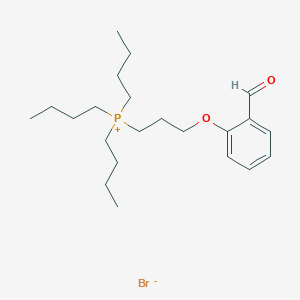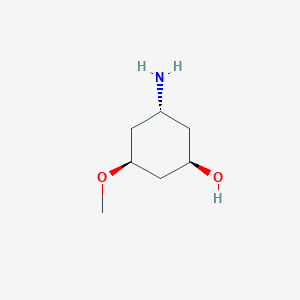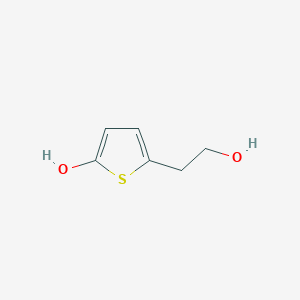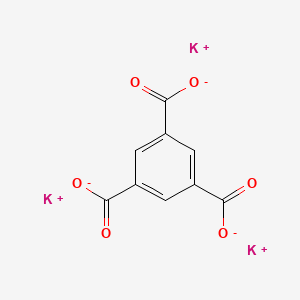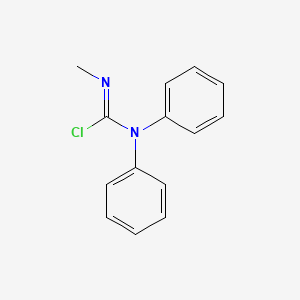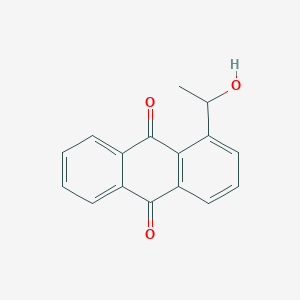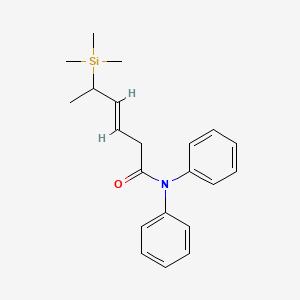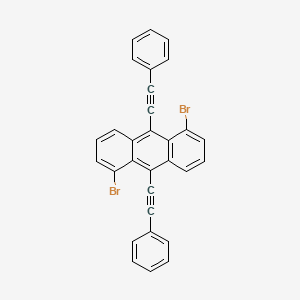
1,5-Dibromo-9,10-bis(phenylethynyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dibromo-9,10-bis(phenylethynyl)anthracene is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The compound has a molecular formula of C30H16Br2 and a molecular weight of 536.26 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dibromo-9,10-bis(phenylethynyl)anthracene can be synthesized through a series of reactions involving anthracene derivatives. One common method involves the Suzuki/Sonogashira cross-coupling reactions. The process typically starts with the bromination of anthracene to obtain 1,5-dibromoanthracene. This intermediate is then subjected to Sonogashira coupling with phenylacetylene to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dibromo-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroanthracene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include various substituted anthracene derivatives.
Oxidation Reactions: Major products are anthraquinone derivatives.
Reduction Reactions: Products include dihydroanthracene derivatives.
Aplicaciones Científicas De Investigación
1,5-Dibromo-9,10-bis(phenylethynyl)anthracene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed as a fluorescent probe for imaging and sensing applications.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of OLEDs, organic semiconductors, and light-emitting materials
Mecanismo De Acción
The mechanism of action of 1,5-Dibromo-9,10-bis(phenylethynyl)anthracene involves its photophysical properties. The compound exhibits strong fluorescence and can undergo triplet-triplet annihilation upconversion, making it useful in light-emitting applications. The molecular targets and pathways involved include the absorption of photons, excitation to higher energy states, and subsequent emission of light .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Similar structure but lacks bromine atoms.
9,10-Diphenylanthracene: Another anthracene derivative with phenyl groups at the 9 and 10 positions.
9,10-Dimethylanthracene: Contains methyl groups at the 9 and 10 positions
Uniqueness
1,5-Dibromo-9,10-bis(phenylethynyl)anthracene is unique due to the presence of bromine atoms at the 1 and 5 positions, which allows for further functionalization through substitution reactions. This makes it a versatile compound for the synthesis of various derivatives with tailored properties .
Propiedades
Número CAS |
84870-39-3 |
|---|---|
Fórmula molecular |
C30H16Br2 |
Peso molecular |
536.3 g/mol |
Nombre IUPAC |
1,5-dibromo-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C30H16Br2/c31-27-15-8-14-24-26(20-18-22-11-5-2-6-12-22)30-23(13-7-16-28(30)32)25(29(24)27)19-17-21-9-3-1-4-10-21/h1-16H |
Clave InChI |
NGKAGMCEBJFYKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=C2C(=CC=C4)Br)C#CC5=CC=CC=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13140788.png)

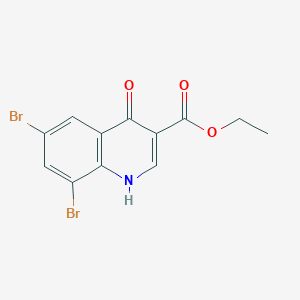

![Boronic acid, [2-[[(9-anthracenylmethyl)methylamino]methyl]phenyl]-](/img/structure/B13140803.png)

